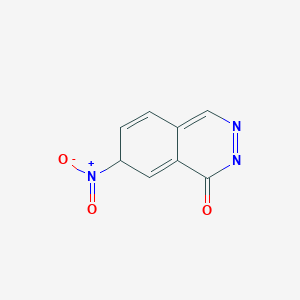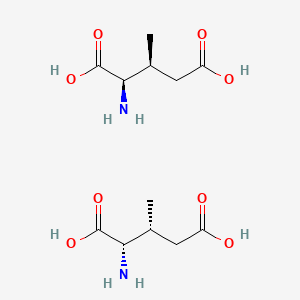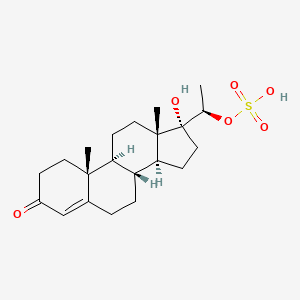![molecular formula C28H46O4 B12352867 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone is a complex organic compound belonging to the class of benzoquinones. Benzoquinones are known for their redox properties and are widely studied for their roles in biological systems and potential therapeutic applications. This particular compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a long nonadecyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 3,4,5-trimethoxytoluene, which undergoes bromination and subsequent oxidation to form the benzoquinone core . The long nonadecyl side chain can be introduced through a coupling reaction, such as the Stille coupling, which involves the use of palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Key reagents such as sodium bromide, hydrogen peroxide, and palladium catalysts are employed in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Persulfate salts and hydrogen peroxide are commonly used oxidants.
Reduction: Sodium borohydride and other reducing agents can be employed.
Substitution: Reagents such as sodium methoxide and cuprous bromide are used for methoxylation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Industry: It can be used in the synthesis of coenzyme Q analogues and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone involves its redox activity. The compound can participate in electron transfer reactions, acting as an electron donor or acceptor. This property is crucial in biological systems, where it can influence mitochondrial function and protect cells from oxidative damage . The molecular targets include components of the electron transport chain, such as complex III .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ubiquinone (Coenzyme Q10): Shares a similar benzoquinone core but has a different side chain structure.
Menaquinone (Vitamin K2): Another benzoquinone derivative with distinct biological roles.
Phylloquinone (Vitamin K1): Similar in structure but with a different side chain and biological function.
Uniqueness
Its long nonadecyl side chain differentiates it from other benzoquinones, influencing its solubility and interaction with biological membranes .
Propriétés
Formule moléculaire |
C28H46O4 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,5-dimethoxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h8-9H,5-7,10-22H2,1-4H3/b9-8+ |
Clé InChI |
YUAATYHCINDNTB-CMDGGOBGSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
SMILES canonique |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


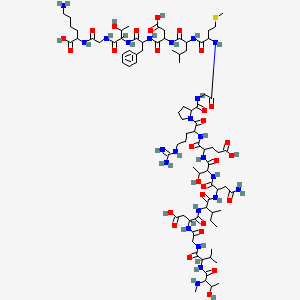

![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
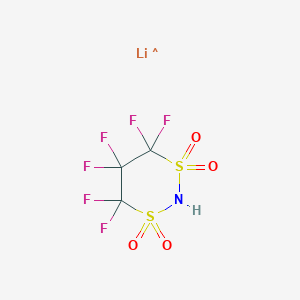
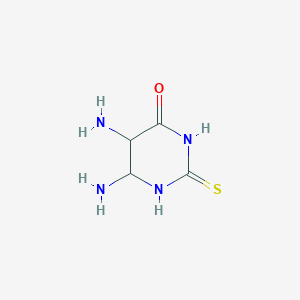
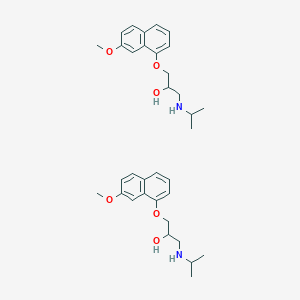

![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
